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Compound of Interest

1,1,1,2,2,3,3-Heptafluoro-5-
Compound Name: )
iodopentane

Cat. No.: B075359

An In-Depth Technical Guide to 1,1,1,2,2,3,3-Heptafluoro-5-lodopentane: Properties,
Synthesis, and Applications in Research and Development

Executive Summary

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is a fluorinated organic compound of significant
interest to the chemical, pharmaceutical, and material science sectors. Its unique structure,
combining a hydrophilic ethyl iodide group with a lipophilic heptafluoropropyl tail, makes it a
versatile building block for introducing fluorinated moieties into larger molecules. This guide
provides a comprehensive overview of its core physicochemical properties, discusses logical
synthetic pathways, explores its application in advanced research—particularly in drug
development—and outlines critical safety and handling protocols. The content herein is
intended for researchers, scientists, and professionals who require a deep technical
understanding of this compound for laboratory and industrial applications.

Core Molecular Profile and Physicochemical
Properties

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane, with the CAS Number 1513-88-8, is a halogenated
pentane derivative.[1][2] The molecule's structure is characterized by a five-carbon chain where
one terminus is fully fluorinated (a perfluoropropyl group) and the other is functionalized with an
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iodine atom at the 5th position. This distinct segmentation imparts properties valuable in
organic synthesis.

Molecular Structure

Caption: 2D representation of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane.

Physicochemical Data Summary

The compound's physical and chemical properties are critical for its application in experimental
design, particularly for determining reaction conditions and purification methods.

Property Value Source(s)
Molecular Formula CsHaF7l [1112]
Molecular Weight 323.98 g/mol [1112][3]
CAS Number 1513-88-8 [1112][4]
Appearance Liquid [1]

Density 1.926 g/cm3 [1]

Boiling Point 80 °C [1]

Flash Point 47 °C [1]
Refractive Index 1.382 [1]

Purity =294% (GC)

1H,1H,2H,2H-Perfluoropentyl

Synonyms
ynony iodide

Synthesis Pathway and Mechanistic Considerations

A robust synthesis protocol is fundamental for obtaining high-purity 1,1,1,2,2,3,3-heptafluoro-
5-iodopentane. While proprietary industrial methods exist, a common and logical laboratory-
scale approach involves the free-radical addition of an iodine source to a suitable fluorinated
alkene precursor. This method is favored because the reactivity of the C-I bond allows for its
use as a versatile synthetic handle.
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Proposed Synthetic Workflow: Radical-Initiated
lodination

The synthesis can be logically achieved by reacting 3,3,4,4,5,5,5-heptafluoropent-1-ene with a
radical initiator and an iodine source. The rationale for this choice is that the terminal double
bond provides a reactive site for the addition of an iodine radical, leading to the desired primary
iodide with high regioselectivity, driven by the formation of the more stable secondary radical
intermediate.

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane.

Detailed Experimental Protocol (Hypothetical)

¢ Vessel Preparation: A 250 mL three-neck round-bottom flask is equipped with a reflux
condenser, a magnetic stirrer, and a nitrogen inlet. The system is purged with dry nitrogen for
15 minutes.

e Reagent Charging: The flask is charged with 3,3,4,4,5,5,5-heptafluoropent-1-ene (1
equivalent), iodine (I, 1.2 equivalents), and a catalytic amount of azobisisobutyronitrile
(AIBN, 0.05 equivalents). Anhydrous toluene is added as a solvent.

» Reaction Execution: The mixture is heated to 80-85 °C with vigorous stirring. The reaction is
monitored by Gas Chromatography (GC) for the consumption of the starting alkene. The
reaction is typically complete within 8-12 hours.
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o Workup: The flask is cooled to room temperature. The reaction mixture is then washed with a
saturated aqueous solution of sodium thiosulfate (NazS203) to quench and remove
unreacted iodine, followed by a wash with brine.

o Extraction and Drying: The organic layer is separated, dried over anhydrous magnesium
sulfate (MgSOa.), filtered, and the solvent is removed under reduced pressure using a rotary
evaporator.

 Purification: The crude product is purified by vacuum distillation to yield 1,1,1,2,2,3,3-
heptafluoro-5-iodopentane as a clear liquid. Purity is confirmed by GC and structure is
verified by *H and °F NMR spectroscopy.

Applications in Drug Development and Materials
Science

The primary value of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane lies in its role as a versatile
synthetic intermediate.[5] The C-I bond is relatively weak, making it an excellent leaving group
in nucleophilic substitution reactions and a precursor for organometallic reagents.

Role as a Fluorinated Building Block

In drug discovery, the introduction of fluorinated alkyl chains can significantly enhance a
molecule's metabolic stability, binding affinity, and lipophilicity. This compound serves as a key
reagent for introducing the -(CH2)2-(CF2)2-CF3 moiety.

o Protein Degraders: The compound is classified as a "Protein Degrader Building Block".[2]
This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACS), where
fluorinated linkers or ligands can modulate cell permeability and pharmacokinetic properties.

» Surface Modifiers: It can be used to synthesize water-slidable surface modifiers for coating
films, leveraging the hydrophobic and oleophobic nature of the fluorinated tail.[5]

o Pesticides: The compound has reported applications in the development of new pesticides.

[5]
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Application Workflow: Heptafluoropentylation of a
Phenolic Lead Compound

This workflow illustrates how the title compound can be used to modify a lead compound in a
drug discovery program to enhance its properties.
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Starting Materials:
- Phenolic Lead Compound (Ar-OH)
- 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane
- Weak Base (e.g., K2CO3)

Y

Williamson Ether Synthesis
Solvent: DMF or Acetonitrile
1. Deprotonation of Phenol
2. Nucleophilic attack on C-I bond

Y

Reaction Monitoring by TLC/LC-MS
Track consumption of Ar-OH and
formation of Ar-O-Rf product

Upon Completion
Y

Aqueous Workup
- Quench with H20
- Extract with Ethyl Acetate
- Wash organic layer

Y

Purification by Column Chromatography
Silica Gel Stationary Phase
Hexane/EtOAc Mobile Phase

Structural Verification & Purity Analysis
'H NMR, '°F NMR, 3C NMR, HRMS
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Caption: Workflow for modifying a lead compound using 1,1,1,2,2,3,3-heptafluoro-5-
iodopentane.

Safety, Handling, and Disposal

Proper handling of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane is crucial due to its hazardous
properties. It is classified as an irritant to the skin, eyes, and respiratory system.[6]

GHS Hazard Information

Hazard Code Description Precautionary Action

P264: Wash skin thoroughly
H315 Causes skin irritation after handling. P280: Wear

protective gloves.[6]

P280: Wear eye protection.
P305+P351+P338: IF IN

H319 Causes serious eye irritation ] ] )
EYES: Rinse cautiously with
water for several minutes.[6]
P261: Avoid breathing vapors.

H335 May cause respiratory irritation ~ P271: Use only outdoors or in

a well-ventilated area.[6]

Handling and Storage Protocol

o Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile),
safety goggles with side-shields, and a lab coat. All manipulations should be performed
inside a certified chemical fume hood.

» Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep
away from ignition sources as it is a combustible liquid.

» Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand)
and place in a suitable container for chemical waste disposal. Ensure adequate ventilation.

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations.[6] Do not allow it to enter the environment.
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Conclusion

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is a high-value chemical reagent with a well-defined
molecular profile. Its utility as a precursor for introducing fluorinated alkyl chains makes it
indispensable in modern drug discovery, advanced materials, and specialty chemical synthesis.
A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in
this guide, is essential for its effective and safe utilization in a research and development
setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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